1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one
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Overview
Description
1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one is a complex organic compound that features a unique combination of functional groups, including a methoxybenzoyl group, a pyridinyl group, and a thiophenyl group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
The synthesis of 1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the thiophene ring, followed by the introduction of the pyridinyl and methoxybenzoyl groups. The final step involves the formation of the piperidin-4-one ring. Reaction conditions may include the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product yield and purity.
Chemical Reactions Analysis
1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites available.
Hydrolysis: Acidic or basic hydrolysis can break down the compound into its constituent parts.
Scientific Research Applications
1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential role in inhibiting certain enzymes or signaling pathways involved in disease progression.
Comparison with Similar Compounds
1-[5-(2-Methoxybenzoyl)-3-(pyridin-4-yl)thiophen-2-yl]piperidin-4-one can be compared with other similar compounds, such as:
N-Methyl-1-(5-(pyridin-4-yl)thiophen-2-yl)methanamine: This compound shares the thiophene and pyridinyl groups but lacks the methoxybenzoyl and piperidin-4-one moieties.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: This compound contains a methoxy group and a pyridinyl group but differs significantly in its overall structure and functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
886462-72-2 |
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Molecular Formula |
C22H20N2O3S |
Molecular Weight |
392.5 g/mol |
IUPAC Name |
1-[5-(2-methoxybenzoyl)-3-pyridin-4-ylthiophen-2-yl]piperidin-4-one |
InChI |
InChI=1S/C22H20N2O3S/c1-27-19-5-3-2-4-17(19)21(26)20-14-18(15-6-10-23-11-7-15)22(28-20)24-12-8-16(25)9-13-24/h2-7,10-11,14H,8-9,12-13H2,1H3 |
InChI Key |
OLNILYOUDDBAJG-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC(=C(S2)N3CCC(=O)CC3)C4=CC=NC=C4 |
Origin of Product |
United States |
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